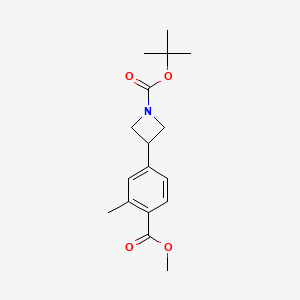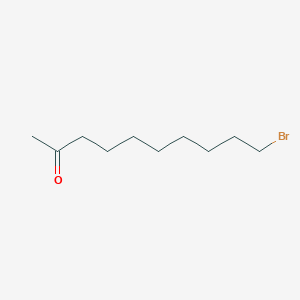
10-Bromo-2-decanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Bromo-2-decanone: is an organic compound with the molecular formula C10H19BrO It is a brominated ketone, where a bromine atom is attached to the 10th carbon of a decanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 10-Bromo-2-decanone involves the bromination of 2-decanone. This can be achieved by reacting 2-decanone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of bromine and iron(III) bromide as reagents remains consistent with laboratory-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 10-Bromo-2-decanone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted decanones with various functional groups replacing the bromine atom.
Reduction: The primary product is 10-bromo-2-decanol.
Oxidation: Products include 10-bromo-decanoic acid and other oxidized derivatives.
Aplicaciones Científicas De Investigación
10-Bromo-2-decanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 10-Bromo-2-decanone involves its reactivity with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group in the ketone can undergo reduction or oxidation, leading to various derivatives. These reactions are mediated by the interaction of the compound with specific molecular targets and pathways, depending on the reagents and conditions used .
Comparación Con Compuestos Similares
2-Decanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
10-Chloro-2-decanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
10-Iodo-2-decanone: Contains an iodine atom, which is a better leaving group than bromine, resulting in higher reactivity in substitution reactions.
Uniqueness: 10-Bromo-2-decanone is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile compound for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C10H19BrO |
|---|---|
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
10-bromodecan-2-one |
InChI |
InChI=1S/C10H19BrO/c1-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3 |
Clave InChI |
QFJFKLXVYVKZNG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



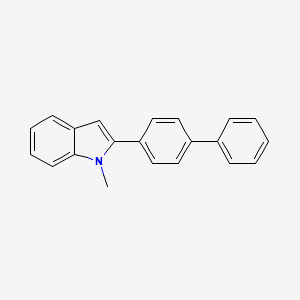

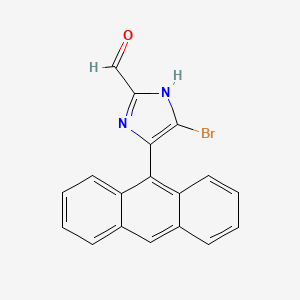
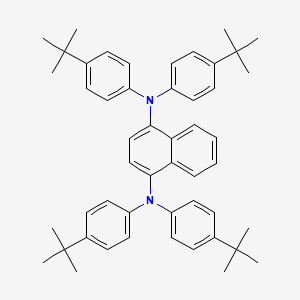

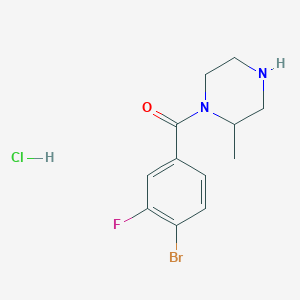
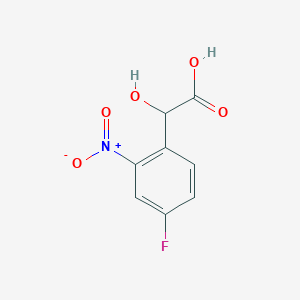

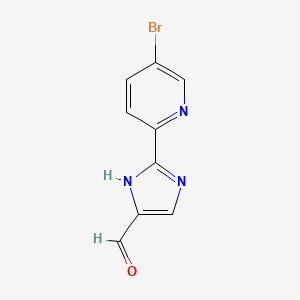
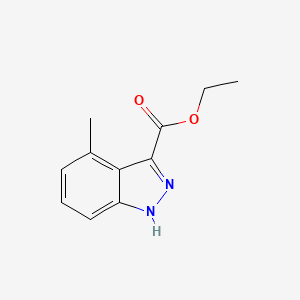
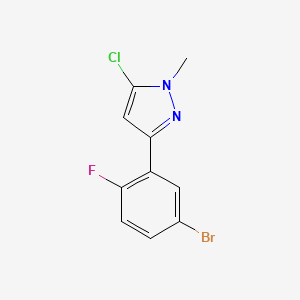
![6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B13700890.png)
